3-(Benzyloxy)pyrazine-2-carbaldehyde
Description
3-(Benzyloxy)pyrazine-2-carbaldehyde is a heterocyclic aldehyde derivative featuring a pyrazine core substituted with a benzyloxy group at the 3-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. The benzyloxy group introduces steric bulk and electron-donating properties, while the aldehyde moiety enables participation in condensation reactions, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Pyrazine derivatives are renowned for their diverse bioactivities, including antimicrobial, antitumor, and enzyme inhibitory properties.
Properties
CAS No. |
177759-37-4 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-phenylmethoxypyrazine-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-8-11-12(14-7-6-13-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
XBNAKXOGSCWZAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CN=C2C=O |
Synonyms |
3-(BENZYLOXY)PYRAZINE-2-CARBALDEHYDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(Benzyloxy)pyrazine-2-carbaldehyde, we compare it with structurally and functionally related pyrazine and benzaldehyde derivatives. Key compounds include:
Pyrazine-2-carbaldehyde (Parent Compound)
- Molecular formula : C₅H₄N₂O
- Molecular weight : 108.10 g/mol
- Key differences : Lacks the benzyloxy group, resulting in lower molecular weight and reduced steric hindrance. The absence of the benzyloxy substituent diminishes lipophilicity, which may limit its utility in drug delivery compared to the benzyloxy derivative. It serves as a foundational building block for synthesizing more complex pyrazine derivatives .
3-Amino-6-bromopyrazine-2-carbaldehyde (A769743)
- Molecular formula : C₅H₄BrN₃O
- Molecular weight : 218.01 g/mol
- Key differences: Substituted with an electron-donating amino group (-NH₂) at the 3-position and a bromine atom at the 6-position. The bromine enhances electrophilicity, facilitating nucleophilic substitution reactions.
3-(Trifluoromethyl)pyrazine-2-carbaldehyde (EN300-746621)
- Molecular formula : C₆H₄F₃N₂O
- Molecular weight : 192.11 g/mol
- Key differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, altering the electronic profile of the pyrazine ring. This increases electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions. The -CF₃ group also improves metabolic stability in medicinal chemistry applications .
3-(Pyridin-2-ylmethoxy)benzaldehyde
- Molecular formula: C₁₃H₁₁NO₂
- Molecular weight : 213.23 g/mol
- Key differences : Features a benzene ring instead of pyrazine, with a pyridylmethoxy substituent. The pyridine nitrogen introduces basicity, which can influence solubility and metal coordination properties. This compound is used in coordination chemistry and as a ligand precursor .
Structural and Functional Comparison Table
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